![molecular formula C16H11N3O B7645554 4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile
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Overview
Description
4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a versatile molecule that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. The compound has been used as a fluorescent probe for the detection of reactive oxygen species, as well as a modulator of protein-protein interactions. It has also been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and proteins. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant properties, as well as anti-inflammatory and anti-cancer activities. The compound has also been found to modulate the activity of various cellular processes, including cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile in lab experiments is its versatility. The compound can be synthesized using various methods and has been found to have a wide range of applications in scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are many potential future directions for research involving 4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile. One area of interest is the development of novel therapeutic agents based on this compound. It is also possible that further research could uncover new applications for this compound in the fields of pharmacology, biochemistry, and molecular biology. Additionally, research could focus on improving the synthesis methods for this compound to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile can be achieved using different methods. One of the most common methods involves the reaction of 2-amino-3-cyanopyridine with phthalic anhydride in the presence of a catalyst such as triethylamine. The reaction results in the formation of 4-(2-phthalazinylmethyl)nicotinonitrile, which is then oxidized to obtain this compound.
properties
IUPAC Name |
4-[(1-oxophthalazin-2-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-9-12-5-7-13(8-6-12)11-19-16(20)15-4-2-1-3-14(15)10-18-19/h1-8,10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHZPXYQAYCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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